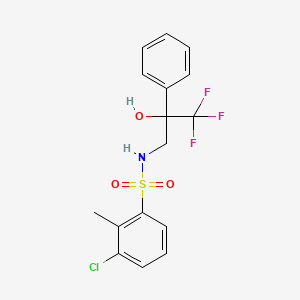

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide

描述

This compound features a benzene-sulfonamide core substituted with a chloro group at position 3 and a methyl group at position 2.

属性

IUPAC Name |

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF3NO3S/c1-11-13(17)8-5-9-14(11)25(23,24)21-10-15(22,16(18,19)20)12-6-3-2-4-7-12/h2-9,21-22H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUICOYAPTODLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process may involve:

Friedel-Crafts Acylation: This step introduces the acyl group into the aromatic ring.

Reduction: The acyl group is then reduced to an alkane.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of catalysts and specific solvents to facilitate the reactions.

化学反应分析

Types of Reactions

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

科学研究应用

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may involve binding to enzymes or receptors, altering their activity and downstream signaling pathways .

相似化合物的比较

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide ()

- Core Structure : Both compounds share a benzene-sulfonamide backbone.

- Substituent Differences :

- Benzene Ring : The target compound has 3-chloro-2-methyl substituents, while the analogue features 5-fluoro-2-methoxy groups. The electron-withdrawing fluoro and methoxy groups may enhance solubility compared to chloro and methyl substituents .

- Side Chain : The analogue’s 3-(3-chlorophenyl)-3-hydroxypropyl chain lacks trifluoromethyl groups, reducing hydrophobicity compared to the target compound’s 3,3,3-trifluoro-2-phenylpropyl moiety.

- Implications : The trifluoromethyl groups in the target compound likely increase metabolic stability and membrane permeability, making it more suitable for applications requiring lipophilicity .

BVT.2733 (3-chloro-2-methyl-N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide) ()

- Core Structure : Both compounds share the 3-chloro-2-methylbenzenesulfonamide core.

- Side Chain : BVT.2733 has a thiazol-piperazinyl side chain, whereas the target compound features a hydroxy-trifluorophenylpropyl group.

- Implications : The thiazol-piperazinyl moiety in BVT.2733 suggests targeting enzyme active sites (e.g., kinases or GPCRs), while the hydroxy-trifluorophenyl group in the target compound may favor interactions with hydrophobic pockets or hydroxyl-dependent binding .

(S)-N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)formamide ()

- Side Chain : Shares the 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group with the target compound.

- Core Difference : The formamide group (CONH2) replaces the sulfonamide (SO2NH) in the target compound.

- Implications : Sulfonamides are stronger acids (pKa ~10) compared to formamides (pKa ~15), which may influence ionization state and binding in biological systems. The sulfonamide’s electron-withdrawing nature also enhances hydrogen-bond acceptor capacity .

Spectroscopic Data

Functional Group Impact on Bioactivity

- Trifluoromethyl Groups : Enhance lipid solubility and resistance to oxidative metabolism, as seen in agrochemicals (–8) and pharmaceuticals () .

- Sulfonamide vs. Amide : Sulfonamides exhibit stronger acidity and hydrogen-bonding capacity, which may improve enzyme inhibition (e.g., carbonic anhydrase) compared to formamide derivatives .

生物活性

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H15ClF3N1O3S

- Molecular Weight : 365.79 g/mol

The primary mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes or receptors involved in various biochemical pathways. The sulfonamide group is known to inhibit certain enzymes, potentially leading to altered metabolic pathways.

Target Enzymes

The compound may interact with:

- Carbonic Anhydrase : Known for its role in regulating pH and bicarbonate levels.

- Dihydropteroate Synthase : Involved in folate biosynthesis.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is particularly well-known for its antibacterial effects.

Antiproliferative Effects

Research has shown that certain sulfonamides can inhibit the proliferation of cancer cells. The exact antiproliferative effects of this compound require further investigation but are promising based on related compounds.

Case Studies

-

In Vitro Studies

- A study conducted on similar sulfonamide derivatives demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL.

- Cell line studies indicated a reduction in viability of cancer cells treated with sulfonamide derivatives.

-

In Vivo Studies

- Animal models treated with compounds structurally similar to this compound showed reduced tumor growth compared to control groups.

- Toxicological assessments indicated a favorable safety profile at therapeutic doses.

常见问题

Q. How can the synthesis of 3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide be optimized for reproducibility and yield?

Methodological Answer:

- Stepwise Synthesis : Begin with 3-chloro-2-methylbenzenesulfonyl chloride (CAS 80563-86-6) as a precursor. React it with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under controlled alkaline conditions (e.g., NaH in THF at 0°C) to facilitate sulfonamide bond formation .

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product. Monitor reaction progress via TLC and HPLC .

- Yield Optimization : Adjust stoichiometric ratios (1:1.2 sulfonyl chloride:amine) and reaction time (12–24 hours) to minimize side products like unreacted amine or hydrolysis byproducts .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns, trifluoromethyl group integrity, and hydroxypropyl stereochemistry .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities (e.g., residual solvents or incomplete sulfonylation) .

- HPLC-PDA : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace contaminants .

Advanced Research Questions

Q. How can computational modeling be integrated to elucidate the reaction mechanism and regioselectivity of sulfonamide bond formation?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for nucleophilic attack by the amine on the sulfonyl chloride. Software like Gaussian or ORCA is recommended .

- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways, such as competing hydrolysis or undesired aryl group substitutions .

- Solvent Effects : Simulate solvent interactions (e.g., THF vs. DMF) using COSMO-RS to predict reaction rates and selectivity .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Methodological Answer:

- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .

- Dose-Response Validation : Perform triplicate experiments with internal reference compounds (e.g., known kinase inhibitors) to calibrate activity measurements .

- Meta-Analysis : Compare structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify substituent effects on bioactivity .

Q. What strategies can improve regioselectivity in electrophilic substitution reactions involving the trifluoromethyl-hydroxypropyl moiety?

Methodological Answer:

- Steric and Electronic Analysis : Use Hammett σ constants to predict directing effects of the trifluoromethyl and hydroxyl groups. The hydroxyl group acts as a strong meta-director, while the CF3 group may enhance para substitution .

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a TBS ether) to alter electronic effects during halogenation or nitration .

Q. How can green chemistry principles be applied to reduce waste in the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity .

- Catalytic Methods : Explore enzyme-mediated sulfonylation (e.g., lipase-catalyzed reactions) to reduce stoichiometric reagent use .

- Membrane Separation : Implement nanofiltration membranes to recover unreacted amine and sulfonyl chloride, reducing raw material waste .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?

Methodological Answer:

- Solubility Screening : Use nephelometry to quantify solubility in PBS (pH 7.4), DMSO, and ethanol. Pre-saturate solutions at 25°C for 24 hours .

- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility while maintaining bioactivity .

Safety and Handling Protocols

Q. What safety measures are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps due to potential dust formation .

- Waste Disposal : Neutralize residual sulfonyl chloride with 10% sodium bicarbonate before disposal. Collect organic waste in halogenated solvent containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。